Cas no 922713-03-9 (Benzamide, N-(2-aminoethyl)-4-[[(2-aminoethyl)amino]methyl]-)

Benzamide, N-(2-aminoethyl)-4-[[(2-aminoethyl)amino]methyl]- structure
922713-03-9 structure
Product Name:Benzamide, N-(2-aminoethyl)-4-[[(2-aminoethyl)amino]methyl]-
CAS No:922713-03-9
MF:C12H20N4O
MW:236.313402175903
CID:739684
PubChem ID:71446290
Update Time:2025-04-19

Benzamide, N-(2-aminoethyl)-4-[[(2-aminoethyl)amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(2-aminoethyl)-4-[[(2-aminoethyl)amino]methyl]-
    • N-(2-aminoethyl)-4-[(2-aminoethylamino)methyl]benzamide
    • 922713-03-9
    • DTXSID20854784
    • N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide
    • Inchi: 1S/C12H20N4O/c13-5-7-15-9-10-1-3-11(4-2-10)12(17)16-8-6-14/h1-4,15H,5-9,13-14H2,(H,16,17)
    • InChI Key: VETOHIRWWATRAL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CNCCN)NCCN

Computed Properties

  • Exact Mass: 236.16371127g/mol
  • Monoisotopic Mass: 236.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 93.2Ų
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